

physical and chemical properties of 2-(3-Aminophenyl)benzoic acid

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Compound of Interest

Compound Name: 2-(3-Aminophenyl)benzoic acid

Cat. No.: B112901

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An In-depth Technical Guide to **2-(3-Aminophenyl)benzoic acid**

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **2-(3-Aminophenyl)benzoic acid** (CID 21191132). It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document includes tabulated data for key properties, detailed experimental protocols for its synthesis and purification, and visual workflows to illustrate these processes. The role of this compound as a versatile scaffold in the synthesis of biologically active molecules is also discussed.

Chemical and Physical Properties

2-(3-Aminophenyl)benzoic acid is an organic compound featuring a biphenyl backbone with an amine and a carboxylic acid functional group. These functional groups make it a valuable building block in organic synthesis. A summary of its key computed and experimental properties is presented below.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₁ NO ₂	[1]
Molecular Weight	213.23 g/mol	[2]
Monoisotopic Mass	213.07898 Da	[1]
IUPAC Name	2-(3-aminophenyl)benzoic acid	[1]
CAS Number	21191132 (CID)	[1]
SMILES	<chem>C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)C(=O)O</chem>	[1]
InChIKey	UJLZGGUKWSTQJC-UHFFFAOYSA-N	[1]
Predicted XLogP3	2.2	[1]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	2	[2]
Topological Polar Surface Area	63.3 Å ²	[2]
Appearance	Expected to be a solid at room temperature	
Storage Temperature	Room Temperature	[3]

Spectral Data

Detailed experimental spectral data for **2-(3-Aminophenyl)benzoic acid** is not readily available in the public domain. However, based on its structure and data from analogous compounds like aminobenzoic acid isomers, the following spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra are crucial for structural elucidation.

^1H NMR (Predicted)	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	6.5 - 8.0	Multiplet	8H	Protons on both phenyl rings
Amine Protons	~5.3	Broad Singlet	2H	-NH ₂
Carboxylic Acid Proton	>12.0	Broad Singlet	1H	-COOH

^{13}C NMR (Predicted)	Chemical Shift (δ , ppm)	Assignment
Carbonyl Carbon	~168	-COOH
Aromatic Carbons	114 - 150	Phenyl ring carbons

Note: Predicted chemical shifts are based on data for 3-aminobenzoic acid and general values for substituted biphenyl compounds. Actual experimental values may vary depending on the solvent and other conditions.[4]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Functional Group	Wavenumber (cm^{-1})	Description
O-H Stretch	2500-3300 (broad)	Carboxylic acid
N-H Stretch	3300-3500	Primary amine (two bands)
C=O Stretch	1680-1710	Carboxylic acid dimer
C=C Stretch	1450-1600	Aromatic ring
C-N Stretch	1250-1360	Aromatic amine

Reference for typical IR frequencies of aminobenzoic acids.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **2-(3-Aminophenyl)benzoic acid**.

Synthesis Protocol: Suzuki Coupling

A common and effective method for synthesizing biphenyl compounds is the Suzuki coupling reaction. This protocol outlines the synthesis of **2-(3-Aminophenyl)benzoic acid** starting from 2-bromobenzoic acid and 3-aminophenylboronic acid.

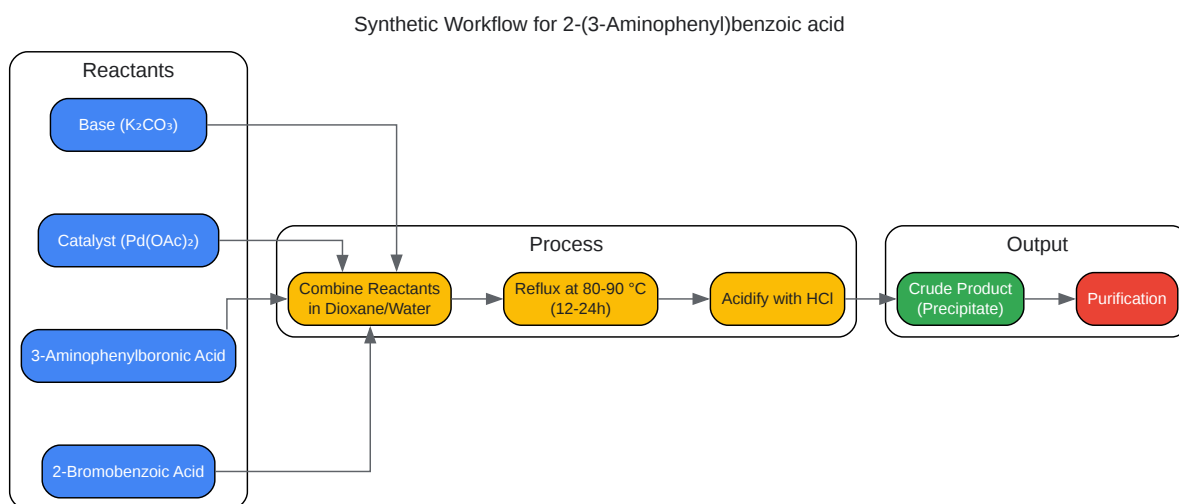
Reactants:

- 2-Bromobenzoic acid
- 3-Aminophenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Solvent: 1,4-Dioxane and Water

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 2-bromobenzoic acid (1 equivalent), 3-aminophenylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
- **Solvent Addition:** Add a 3:1 mixture of 1,4-dioxane and water to the flask.
- **Reaction Execution:** Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
- **Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC).

- Work-up: After completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.
- Isolation: Collect the crude product by vacuum filtration and wash with cold water.



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A general workflow for the Suzuki coupling synthesis.

Purification Protocol: Recrystallization

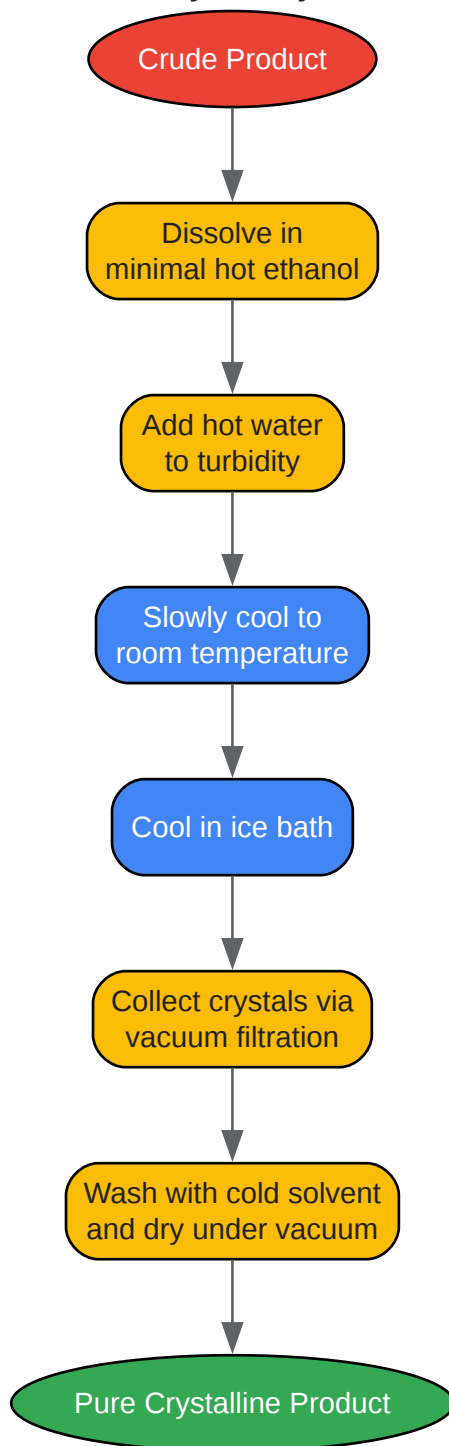
Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization using a mixed solvent system is an effective method. This protocol is adapted from methods used for similar aromatic carboxylic acids.[6]

Solvent System: Ethanol and Water

Procedure:

- **Dissolution:** Place the crude **2-(3-Aminophenyl)benzoic acid** in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to completely dissolve the solid with gentle heating and stirring.
- **Decolorization (Optional):** If the solution is colored, add a small amount of activated charcoal and stir for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
- **Crystallization:** Slowly add hot deionized water to the hot ethanol solution with continuous stirring until the solution becomes slightly turbid. If too much precipitate forms, add a small amount of hot ethanol to redissolve it.
- **Cooling:** Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Buchner funnel.
- **Washing and Drying:** Wash the crystals with a small amount of a cold ethanol/water mixture and dry them under vacuum.

Purification by Recrystallization



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Workflow for the purification via recrystallization.

Analytical Protocol: NMR Sample Preparation

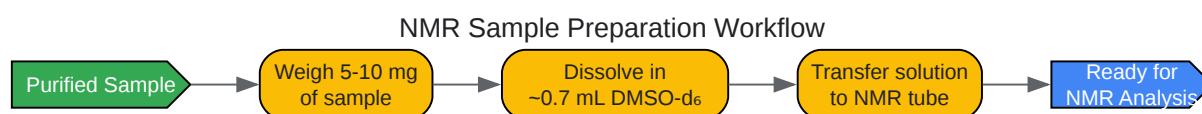
Proper sample preparation is critical for obtaining high-quality NMR spectra for structural verification.[7]

Materials:

- Purified **2-(3-Aminophenyl)benzoic acid**
- Deuterated solvent (e.g., DMSO-d₆)
- NMR tube
- Pipette and vial

Procedure:

- Weighing: Accurately weigh approximately 5-10 mg of the purified product for ¹H NMR (20-50 mg for ¹³C NMR).
- Dissolution: Transfer the solid to a small vial and add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is suitable for dissolving both the amine and carboxylic acid functionalities).
- Mixing: Vortex or gently swirl the vial until the sample is completely dissolved.
- Transfer: Using a pipette, transfer the clear solution into a clean, dry NMR tube.
- Analysis: Cap the NMR tube and insert it into the NMR spectrometer to acquire the spectrum.



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Workflow for preparing a sample for NMR analysis.

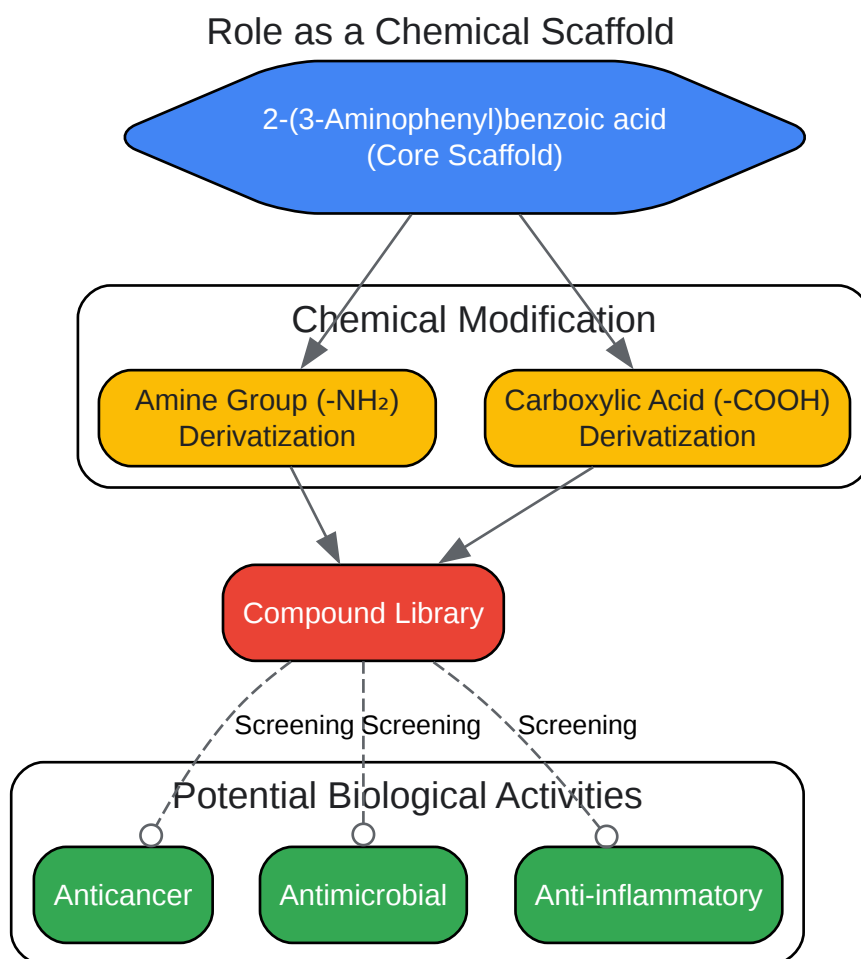
Biological Context and Potential Applications

While **2-(3-Aminophenyl)benzoic acid** itself is not widely reported to have specific biological activities, its structural motif is of significant interest in medicinal chemistry. Aminobenzoic acid derivatives are known to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.^{[8][9]}

For instance, various derivatives of aminobenzoic acids have been synthesized and evaluated for activities such as:

- **Antiproliferative Activity:** Cinnamoyl derivatives of aminobenzamides have been shown to act as antitubulin agents, inhibiting the growth of various cancer cell lines.^[10]
- **Antimycobacterial Activity:** Phenylaminobenzoic acid derivatives have demonstrated in vitro activity against *Mycobacterium tuberculosis*.^[11]
- **Antimicrobial Agents:** The general class of benzoic acid derivatives is widely used in food preservation and pharmaceuticals for its antimicrobial properties.^[8]

Therefore, **2-(3-Aminophenyl)benzoic acid** serves as a key starting material or scaffold. Its two reactive handles—the amine and carboxylic acid groups—allow for diverse chemical modifications to generate libraries of novel compounds for drug discovery screening.



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Logical diagram of its use in drug discovery.

Conclusion

2-(3-Aminophenyl)benzoic acid is a well-defined chemical entity with properties that make it a valuable intermediate in organic synthesis. This guide has provided a summary of its physicochemical and spectral characteristics, along with detailed, practical protocols for its synthesis, purification, and analysis. Its primary significance lies in its role as a versatile scaffold for the development of new chemical entities with potential therapeutic applications in oncology, infectious diseases, and inflammation research.

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